N-(2,5-dimethoxyphenyl)-2-(2-(ethylthio)-5,7-dioxo-6-(p-tolyl)-6,7-dihydrothiazolo[4,5-d]pyrimidin-4(5H)-yl)acetamide
CAS No.:
Cat. No.: VC15044607
Molecular Formula: C24H24N4O5S2
Molecular Weight: 512.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C24H24N4O5S2 |
|---|---|
| Molecular Weight | 512.6 g/mol |
| IUPAC Name | N-(2,5-dimethoxyphenyl)-2-[2-ethylsulfanyl-6-(4-methylphenyl)-5,7-dioxo-[1,3]thiazolo[4,5-d]pyrimidin-4-yl]acetamide |
| Standard InChI | InChI=1S/C24H24N4O5S2/c1-5-34-23-26-21-20(35-23)22(30)28(15-8-6-14(2)7-9-15)24(31)27(21)13-19(29)25-17-12-16(32-3)10-11-18(17)33-4/h6-12H,5,13H2,1-4H3,(H,25,29) |
| Standard InChI Key | JXXFXIYHQHBZBS-UHFFFAOYSA-N |
| Canonical SMILES | CCSC1=NC2=C(S1)C(=O)N(C(=O)N2CC(=O)NC3=C(C=CC(=C3)OC)OC)C4=CC=C(C=C4)C |
Introduction
Synthesis
Although specific synthesis details for this compound are unavailable in the provided sources, similar compounds are often synthesized through multi-step reactions involving:
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Cyclocondensation Reactions: Formation of thiazolo[4,5-d]pyrimidine cores via cyclization of thiourea derivatives with α-haloketones or other electrophilic precursors.
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Functionalization: Introduction of substituents like ethylthio or p-tolyl groups using nucleophilic substitution or coupling reactions.
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Amide Formation: Coupling of the thiazolo[4,5-d]pyrimidine intermediate with a dimethoxyphenyl acetic acid derivative to form the final acetamide linkage.
Potential Applications
Compounds containing thiazolo[4,5-d]pyrimidine scaffolds have been widely studied for their pharmacological properties:
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Anticancer Activity: Similar compounds have demonstrated cytotoxic effects against various cancer cell lines by inhibiting key enzymes or pathways critical for tumor growth.
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Anti-inflammatory Properties: Molecular docking studies suggest that such compounds can act as inhibitors of inflammatory enzymes like 5-lipoxygenase (5-LOX).
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Antimicrobial Potential: The presence of sulfur-containing groups (e.g., ethylthio) enhances antimicrobial activity by disrupting microbial metabolic pathways.
Research Findings
While specific experimental data for this compound are unavailable in the sources provided, related analogues have shown promising results:
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Antitumor Activity: Compounds with similar scaffolds inhibit cancer cell proliferation at micromolar concentrations.
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Drug-Like Properties: Evaluations using tools like SwissADME indicate favorable pharmacokinetics and bioavailability profiles for related molecules.
Future Directions
Further research on this compound could involve:
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Biological Screening: Testing against cancer cell lines, bacterial strains, or inflammatory models to evaluate efficacy.
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Structure-Activity Relationship (SAR) Studies: Modifying substituents on the thiazolo[4,5-d]pyrimidine core to optimize activity.
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Pharmacokinetics and Toxicology: Assessing absorption, distribution, metabolism, excretion (ADME), and safety profiles.
This compound represents a promising candidate for further exploration in drug discovery programs due to its complex structure and potential bioactivity.
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